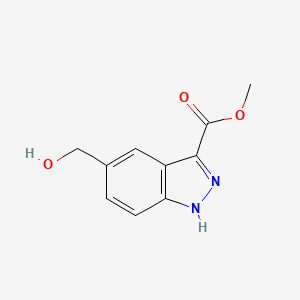![molecular formula C10H9Cl2N5 B13976199 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as an important intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylate with chlorinating agents to form the intermediate 4-chloro-1-methyl-1H-pyrazole. This intermediate then undergoes further cyclization with suitable reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of high-temperature and high-pressure reactors, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar reactivity and applications.
Uniqueness
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H9Cl2N5 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C10H8ClN5.ClH/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8;/h2-6H,1H3;1H |
InChI Key |
QKUDUXKQUNCZFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



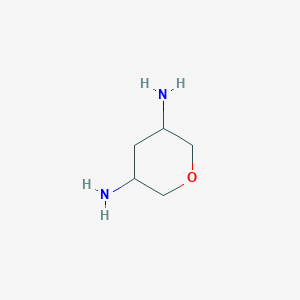
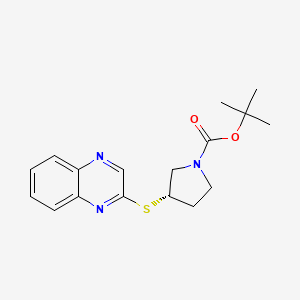

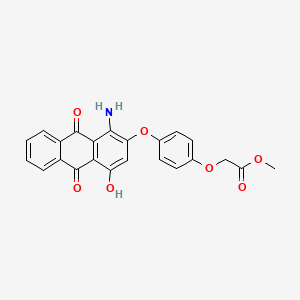


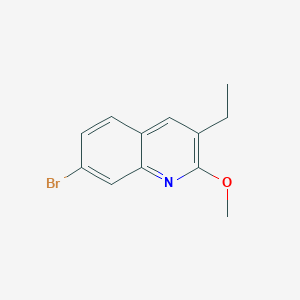

![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)

